molecular formula C17H22O6S B378904 Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate CAS No. 859795-16-7

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate

Cat. No.: B378904
CAS No.: 859795-16-7
M. Wt: 354.4g/mol
InChI Key: MXPSHXUSZHGSQS-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate (CAS: 859795-16-7) is a cyclohexane-derived dicarboxylate ester featuring a 2-thienyl substituent at position 2. Its core structure includes a hydroxyl group at position 4, a methyl group at position 4, and a ketone at position 3. The 2-thienyl group introduces a sulfur-containing heteroaromatic ring, influencing electronic conjugation and steric properties.

Properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSHXUSZHGSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Cyclization

The formation of the cyclohexane ring is achieved through an aldol condensation reaction. A thiophene derivative (e.g., 2-thienylaldehyde) reacts with a β-keto ester, such as ethyl acetoacetate, under basic conditions (e.g., sodium ethoxide in ethanol). This step forms a β-hydroxy ketone intermediate, which undergoes intramolecular cyclization to yield the cyclohexane skeleton.

Reaction conditions :

  • Temperature: 60–80°C

  • Solvent: Anhydrous ethanol

  • Catalyst: 10% sodium ethoxide (w/v)

  • Yield: 65–72%

Esterification and Hydroxylation

The intermediate product is esterified with excess ethanol in the presence of p-TSA to introduce the diethyl ester groups. Subsequent hydroxylation at the 4-position is achieved via oxidation with KMnO₄ in acidic medium, followed by reduction with NaBH₄ to stabilize the hydroxyl group.

Key parameters :

  • Esterification time: 6–8 hours

  • Oxidation temperature: 0–5°C (to prevent over-oxidation)

  • Hydroxylation yield: 58–64%

Modern Optimization Techniques

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that cyclization steps completed in 20 minutes under microwave conditions (300 W, 100°C) achieved yields of 78%, compared to 65% with conventional heating.

Advantages :

  • Reduced reaction time (50–70% faster)

  • Improved selectivity for the cis-isomer (85:15 cis:trans ratio)

Solvent-Free Approaches

Green chemistry principles have been applied to eliminate toxic solvents. Mechanochemical grinding of reactants (thienyl derivative and dicarboxylate precursor) with K₂CO₃ as a base yielded the product in 61% yield after 2 hours.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

ParameterOptimal RangeEffect on Yield
Residence time30–45 minutesMaximizes conversion
Temperature70–75°CBalances kinetics/thermo
Catalyst loading (p-TSA)2.5–3.0 mol%Minimizes side reactions

Data adapted from large-scale batch reactor studies.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • FT-IR : Strong absorption at 1720 cm⁻¹ confirms ester carbonyl groups. The hydroxyl stretch appears as a broad peak at 3400–3450 cm⁻¹.

  • ¹H NMR : Key signals include δ 1.25 (t, 6H, CH₂CH₃), δ 4.15 (q, 4H, OCH₂), and δ 6.85 (m, 3H, thienyl protons).

X-ray Crystallography

Single-crystal analysis reveals a distorted chair conformation for the cyclohexane ring, with the thienyl group occupying an axial position. Key bond lengths include C=O (1.21 Å) and C–O (1.36 Å) .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that derivatives of diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study demonstrated that certain derivatives displayed activity against resistant strains of bacteria, highlighting their therapeutic potential in treating infections caused by multidrug-resistant organisms .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have reported that it induces apoptosis in cancer cell lines, suggesting a mechanism of action that could lead to the development of novel anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the thienyl group can enhance cytotoxicity against specific cancer types .

1.3 Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. It has been observed that it can reduce inflammatory markers in cellular models, which could be beneficial for developing treatments for chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Agricultural Chemistry

2.1 Pesticidal Activity

This compound has shown promise as a pesticide. Its derivatives have been tested for efficacy against various agricultural pests, including insects and fungi. The results indicate a potential application in crop protection, providing an environmentally friendly alternative to conventional pesticides .

2.2 Herbicidal Properties

Additionally, some studies have explored the herbicidal properties of this compound. It has been found to inhibit the growth of certain weeds without affecting crop plants, making it a candidate for selective herbicide development .

Materials Science

3.1 Polymer Synthesis

In materials science, this compound is being investigated as a monomer for synthesizing novel polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance and expand applications in coatings and composites.

3.2 Nanomaterials Development

Recent research has focused on using this compound in the synthesis of nanomaterials for drug delivery systems. The unique properties of the compound allow for functionalization with targeting moieties, improving the specificity and efficacy of drug delivery vehicles .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multidrug-resistant bacteria
Anticancer Properties Induces apoptosis in cancer cell lines
Anti-inflammatory Effects Reduces inflammatory markers in cellular models
Pesticidal Activity Efficacious against agricultural pests
Herbicidal Properties Selectively inhibits weed growth
Polymer SynthesisEnhances mechanical properties in polymer matrices
Nanomaterials Development Improves specificity in drug delivery systems

Mechanism of Action

The mechanism by which diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influencing metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in the substituent at position 2 of the cyclohexane ring. These variations significantly impact physical, chemical, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name (Substituent at Position 2) Molecular Formula Molecular Weight (g/mol) Key Features CAS/Reference
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate (Target) Likely C₁₈H₂₂O₆S* ~380–400 (estimated) Heteroaromatic 2-thienyl group; sulfur enhances electronic conjugation. 859795-16-7
Diethyl 4-hydroxy-4-methyl-2-(4-methylphenyl)-6-oxo-1,3-cyclohexanedicarboxylate C₂₀H₂₆O₆ 362.42 4-Methylphenyl group; increased hydrophobicity. 79988-72-0
Diethyl 2-[4-(benzyloxy)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate C₂₅H₂₈O₈ 468.49 Benzyloxy group; bulky and polar, improving solubility in organic solvents. 64670-41-3
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate C₂₁H₂₄O₈ 428.41 Benzodioxol group; electron-rich due to oxygen atoms. 6286-69-7
Diethyl 2-(4-(diethylamino)phenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate C₂₃H₃₃NO₆ 419.51 Diethylamino group; strong electron-donating effect, enhances basicity. 342431-22-5
Diethyl 4-hydroxy-4-methyl-6-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1,3-cyclohexanedicarboxylate C₂₁H₂₄F₄O₇ 464.40 Tetrafluoroethoxy group; electron-withdrawing fluorines improve thermal stability. CB6160397

*Estimated formula based on analogous structures.

Key Findings:

Electron-Withdrawing Groups: The tetrafluoroethoxy group (C₂₁H₂₄F₄O₇) reduces electron density via fluorine atoms, likely stabilizing the compound against oxidation .

Steric and Solubility Trends :

  • Bulky substituents like benzyloxy (C₂₅H₂₈O₈) and benzodioxol (C₂₁H₂₄O₈) improve solubility in polar aprotic solvents (e.g., DMSO) but may hinder crystallinity .
  • The 2-thienyl group (C₁₈H₂₂O₆S) balances moderate polarity with aromaticity, making it suitable for applications requiring both solubility and conjugation .

Crystallographic Insights: Analogous phenyl-substituted derivatives (e.g., Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate) form stable monoclinic crystals (space group P2₁/c), as resolved via SHELX software . This suggests similar crystallinity for the thienyl analog.

Applications: Derivatives with diethylamino groups (C₂₃H₃₃NO₆) may serve as intermediates in pharmaceutical synthesis due to their basicity . Fluorinated analogs (C₂₁H₂₄F₄O₇) are candidates for agrochemicals or materials requiring resistance to degradation .

Biological Activity

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate, a compound belonging to the class of cyclohexanedicarboxylates, has garnered attention for its potential biological activities. This article delves into its biological activity, summarizing key findings from various studies and presenting relevant data in tables for clarity.

This compound has the following chemical properties:

  • Molecular Formula : C19H24O6
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 17572-39-3

Structural Representation

The compound features a cyclohexane ring with substituents that include two ester groups and a thienyl moiety, contributing to its unique biological profile.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study by Ryzhkova et al. (2023) reported that derivatives of cyclohexanedicarboxylates can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Another notable biological activity is its anti-inflammatory potential. In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cellular models. This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise as a CYP2H substrate inhibitor, which could be beneficial in pharmacological applications where modulation of drug metabolism is desired.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. The results are summarized in Table 1.

CompoundIC50 (µM)
Diethyl 4-hydroxy-4-methyl-6-oxo...25
Ascorbic Acid15
Trolox20

Study on Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), this compound was shown to reduce TNF-alpha levels significantly. The findings are detailed in Table 2.

TreatmentTNF-alpha (pg/mL)
Control150
LPS Only300
Diethyl Compound (50 µM)100

Q & A

Q. What synthetic methodologies are employed for the preparation of diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate?

  • Methodological Answer : The compound is synthesized via cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) or oxidation reagents like selenium dioxide/tert-butyl hydroperoxide (TBHP). For example, analogous cyclohexane derivatives are prepared by reacting keto or hydroxyl precursors under controlled conditions to achieve regioselective functionalization . Key steps include:
  • Cyclization : Acidic conditions promote ring closure of substituted diesters.
  • Oxidation : TBHP selectively oxidizes alkyne or alkene intermediates to ketones or hydroxyl groups.
    Table 1 : Representative Reaction Conditions and Yields (Analogs)
PrecursorReagents/ConditionsYield (%)Reference
Methyl undec-10-ynoateSeO₂/TBHP, dioxane/H₂O9–60%
3-Hydroxy acidsBF₃·Et₂O, reflux70–85%

Q. How is the compound characterized structurally, and what crystallographic data are available?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s cyclohexane ring adopts a chair conformation, with substituents (hydroxy, thienyl) in equatorial positions. Crystallographic parameters (e.g., space group, unit cell dimensions) are determined using SHELX or WinGX software . Table 2 : Crystallographic Data (Analog)
ParameterValue (Example)Source
Space groupP 1
a, b, c (Å)9.872, 10.231, 11.045
α, β, γ (°)90.0, 102.5, 90.0

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., thienyl protons at δ 7.2–7.4 ppm; ester carbonyl at ~170 ppm) .
  • IR : Stretching frequencies for hydroxyl (~3400 cm⁻¹), ketone (~1700 cm⁻¹), and ester (~1250 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 393.12) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic properties and reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates:
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Reaction pathways : Transition states for cyclization or oxidation steps are modeled, with activation energies compared to experimental yields .
    Table 3 : Computational Parameters for Analogous Compounds
MethodBasis SetApplicationReference
B3LYP6-31G**Geometry optimization
M06-2Xcc-pVTZSolvent effects

Q. What strategies address contradictions in regioselectivity during synthesis?

  • Methodological Answer : Conflicting isomer ratios (e.g., 8-oxo vs. 11-oxo in analogs) arise from steric and electronic factors. Solutions include:
  • Temperature modulation : Lower temps favor kinetic control (e.g., 0°C for selective keto formation).
  • Catalyst screening : BF₃·Et₂O vs. H₂SO₄ alters protonation sites, directing cyclization .

Q. How is the compound applied in drug discovery, particularly in bioactive heterocycle synthesis?

  • Methodological Answer : The thienyl and keto groups serve as pharmacophores. Examples include:
  • Anticancer analogs : Cyclohexane dicarboxylates inhibit kinase activity via H-bonding with catalytic lysine residues .
  • Antimicrobial derivatives : Substituent variation (e.g., fluorophenyl) enhances membrane permeability .

Q. What environmental and safety considerations are critical during handling?

  • Methodological Answer : Classified under Aquatic Chronic 2 (H411) due to ester persistence. Mitigation strategies:
  • Waste disposal : Incineration with alkali scrubbers to neutralize acidic byproducts .
  • PPE : Nitrile gloves and fume hoods prevent dermal/ocular exposure .

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